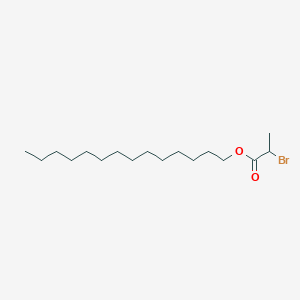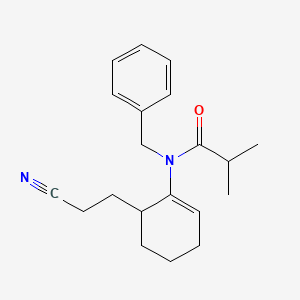![molecular formula C15H11FO2Te B14404209 3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid CAS No. 84144-24-1](/img/structure/B14404209.png)
3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid is an organotellurium compound that features a tellurium atom bonded to a fluorophenyl group and a phenylprop-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid typically involves the reaction of 3-fluorophenyl tellurium trichloride with phenylprop-2-enoic acid under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the tellanyl bond. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tellurium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as thiols, amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of tellurium oxides or tellurium-containing acids.
Reduction: Formation of lower oxidation state tellurium compounds.
Substitution: Formation of new organotellurium compounds with different functional groups.
科学的研究の応用
3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tellurium bonds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of tellurium-based pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form covalent bonds with biological molecules, leading to the modulation of biochemical pathways. The compound may also exert its effects by generating reactive oxygen species (ROS) through redox reactions, which can induce cellular damage or apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
3-Fluorophenylacetic acid: Similar in structure but lacks the tellurium atom.
Phenylprop-2-enoic acid: Similar backbone structure but without the fluorophenyl and tellanyl groups.
Tellurium-containing compounds: Other organotellurium compounds with different substituents.
Uniqueness
3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid is unique due to the presence of both fluorophenyl and tellanyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
84144-24-1 |
|---|---|
分子式 |
C15H11FO2Te |
分子量 |
369.8 g/mol |
IUPAC名 |
3-(3-fluorophenyl)tellanyl-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C15H11FO2Te/c16-12-7-4-8-13(9-12)19-14(10-15(17)18)11-5-2-1-3-6-11/h1-10H,(H,17,18) |
InChIキー |
RBNOYSAJNGPTKM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)[Te]C2=CC=CC(=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


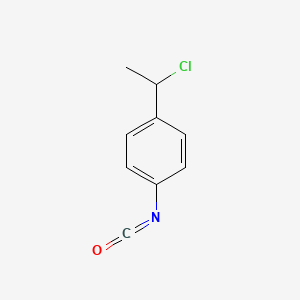
![1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)-](/img/structure/B14404131.png)

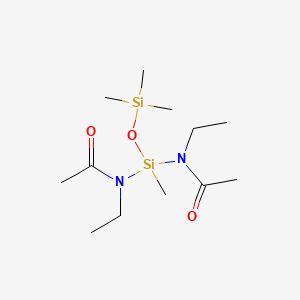
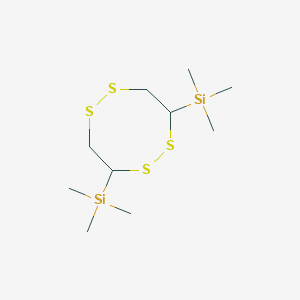

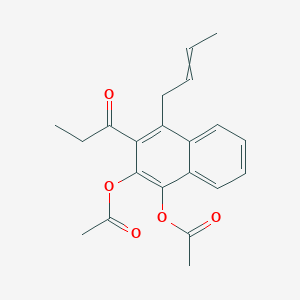

![1-{2-[(Dimethylamino)methyl]-4,5-dimethoxyphenyl}-2-phenylethan-1-one](/img/structure/B14404178.png)

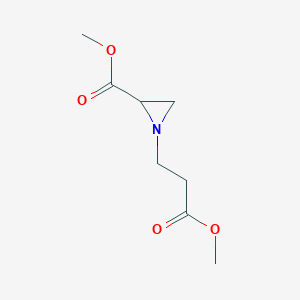
![1-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B14404197.png)
